![molecular formula C7H4BrFN2O2S B2682934 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2138133-25-0](/img/structure/B2682934.png)

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

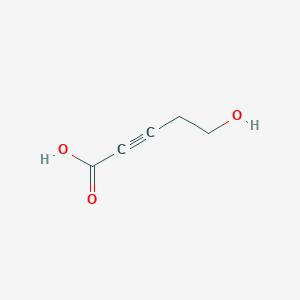

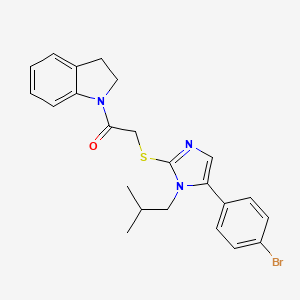

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2138133-25-0 . It has a molecular weight of 279.09 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The method used in this paper is based on triethylamine and carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) .Molecular Structure Analysis

The molecular structure of this compound consists of fused six-membered pyridine and five-membered pyrrole rings forming the aza-indole skeleton . The planes fitted through the atoms of both rings form a dihedral angle .科学的研究の応用

Chemosensing Applications

One significant application of related sulfonyl fluoride compounds involves the development of chemosensors. For instance, compounds like pyreno[2,1-b]pyrrole have shown excellent selectivity and sensitivity for detecting fluoride ions. They exploit hydrogen bonding with fluoride ions, resulting in remarkable colorimetric and fluorescent changes useful for real-time and on-site applications. This demonstrates the potential of using sulfonyl fluoride derivatives in environmental monitoring and analytical chemistry for ion detection (Lin et al., 2007).

Synthetic Chemistry

In synthetic chemistry, derivatives of sulfonyl fluorides, such as α-halo-1,3-dienylsulfonyl fluorides, have been developed through pyrrolidine-mediated Knoevenagel-type reactions. These compounds serve as versatile building blocks in SuFEx click chemistry, Suzuki, and Sonogashira reactions, underlining their utility in constructing highly functionalized molecules for drug discovery (Zhang et al., 2020).

SuFEx Click Chemistry

Sulfonyl fluoride-based reagents, including 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), are highlighted for their role in SuFEx click chemistry. These reagents enable the regioselective synthesis of functionalized molecules, such as isoxazoles, with sulfonyl fluoride moieties. The unique properties of these reagents, including their ability to act as tris-electrophiles, facilitate the development of a rich library of compounds for potential pharmaceutical applications (Leng & Qin, 2018).

Medicinal Chemistry

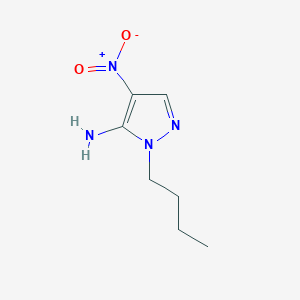

The versatility of sulfonyl fluorides extends to medicinal chemistry, where they serve as key intermediates in the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. A parallel medicinal chemistry protocol demonstrates the efficient synthesis of pyrazole-4-sulfonamides, showcasing the compound's role in generating pharmacologically relevant molecules (Tucker et al., 2015).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

将来の方向性

The future directions for this compound could involve further exploration of its potential in cancer therapy, given the reported activities of similar compounds against FGFR1, 2, and 3 . Additionally, its use as an intermediate in the synthesis of various derivatives presents opportunities for the development of new compounds .

特性

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXQAYBSISIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)

![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)

![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)

![(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2682869.png)

![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)

![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)

![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)